molecular formula C8H6N2O4S B1340222 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 3456-82-4

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B1340222
CAS No.: 3456-82-4
M. Wt: 226.21 g/mol
InChI Key: KHHJNWWJDYSSRK-UHFFFAOYSA-N
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Description

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and chemistry .

Biochemical Analysis

Biochemical Properties

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses . The compound binds directly to the NLRP3 protein, blocking its assembly and activation, thereby inhibiting the inflammatory process .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of the NLRP3 inflammasome leads to a reduction in the production of pro-inflammatory cytokines, which can alter gene expression patterns and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the NLRP3 inflammasome by binding to the NLRP3 protein with high affinity (KD: 102.7 nM), preventing its activation and subsequent inflammatory signaling . This inhibition is crucial for controlling inflammation and related cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, it has been shown to maintain its inhibitory effects on the NLRP3 inflammasome, suggesting sustained anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the NLRP3 inflammasome without causing significant toxicity. At higher doses, some adverse effects have been observed, indicating a threshold beyond which the compound may become toxic . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways include its conversion to inactive metabolites, which are then excreted . These pathways are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are critical for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on the NLRP3 inflammasome . This localization is mediated by targeting signals and post-translational modifications that ensure its precise delivery to the sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of indole-5-sulfonamide with oxidizing agents to introduce the 2,3-dioxo functionality. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It is also used in the study of indole metabolism and its effects on cellular processes .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H2,9,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHJNWWJDYSSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478451
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-82-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with their biological targets to exert neuroprotective effects?

A: The research paper "Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors" [] investigates a series of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide derivatives designed to inhibit monoamine oxidase (MAO) and caspase-3.

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